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CAS No.: 860644-28-6

Cat. No.: B590088

Get Quote

Introduction & Scientific Rationale
The accurate determination of the stoichiometry and impurity profile of pharmaceutical active

ingredients is critical for detecting degradation processes and ensuring drug safety. While High-

Performance Liquid Chromatography (HPLC) remains the traditional workhorse for analyzing

Losartan Potassium and its related impurities 1, Capillary Zone Electrophoresis (CZE) has

emerged as a highly efficient, environmentally friendly alternative. CE offers sub-minute to few-

minute analysis times, minimal solvent waste, and exceptional resolving power for ionic species

2.

This application note details a robust, self-validating CZE methodology designed specifically for

the simultaneous quantification of Losartan and its primary process-related impurities—

including Impurity A (Isolosartan), Impurity B (Biphenyl tetrazole analogue), and Impurity C

(Ester analogue) 3.
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Mechanistic Insights: Causality Behind Experimental
Choices
Losartan is an amphoteric molecule (pI = 4.9) possessing two pKa values (3.9 and 5.9) 2. By

selecting a Background Electrolyte (BGE) of 25 mM sodium borate adjusted to pH 9.0, we

ensure that Losartan and its weakly acidic impurities are fully deprotonated, existing entirely in

their anionic forms.

In a fused-silica capillary at pH 9.0, the silanol groups on the inner capillary wall are fully

ionized, generating a massive electroosmotic flow (EOF) directed toward the cathode. Although

the anionic analytes possess an intrinsic electrophoretic mobility moving toward the anode, the

magnitude of the EOF is significantly greater. Consequently, all analytes are swept toward the

cathodic detector. Separation is achieved because each impurity possesses a distinct charge-

to-mass ratio, causing them to "drag" against the EOF at different rates.
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1. Sample Preparation
(API + Spiked Impurities)

2. Capillary Conditioning
(NaOH & BGE Flush)

3. BGE Optimization
(25 mM Borate, pH 9.0)

4. Hydrodynamic Injection
(50 mbar, 5s)

5. CZE Separation
(+25 kV, 25°C)

6. UV Detection
(220 nm)

7. System Validation
(EOF Stability & Current Check)

Click to download full resolution via product page

Capillary Electrophoresis workflow for Losartan impurity profiling.
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Experimental Protocol & Self-Validating
Methodologies
To guarantee the integrity of the analytical run, this protocol is designed as a self-validating

system. Built-in checkpoints ensure that any deviation in capillary thermodynamics or surface

chemistry automatically flags the data for review.

Materials and Reagents
Capillary: Uncoated fused-silica capillary (50 µm ID, 375 µm OD, 60 cm total length, 50 cm

effective length).

Background Electrolyte (BGE): 25 mM Sodium Borate buffer. (Dissolve appropriate amount

of boric acid in ultra-pure water, adjust to pH 9.0 using 1.0 M NaOH, and filter through a 0.22

µm membrane).

Analytes: Losartan Potassium API, Impurity A, Impurity B, Impurity C reference standards.

EOF Marker: 0.1% (v/v) Acetone in water.

Step-by-Step Methodology
Step 1: Capillary Conditioning (Surface Regeneration)

New Capillary: Flush with 1.0 M NaOH for 30 min, followed by ultra-pure water for 10 min,

and BGE for 15 min.

Between Runs: Flush with 0.1 M NaOH for 2 min, ultra-pure water for 1 min, and BGE for 3

min.

Causality: Consistent NaOH flushing strips adsorbed proteins/organics and regenerates a

uniform layer of deprotonated silanol groups (

), ensuring a highly reproducible EOF.

Step 2: Sample Preparation
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Accurately weigh 10 mg of Losartan Potassium and dissolve in 10 mL of BGE/Methanol

(90:10, v/v) to achieve a 1.0 mg/mL stock.

Spike with 0.1% to 1.0% (w/w) of Impurities A, B, and C.

Add 10 µL of the Acetone EOF marker to the final vial.

Step 3: CE Separation Parameters

Injection: Hydrodynamic injection at 50 mbar for 5.0 seconds. (Causality: Hydrodynamic

injection prevents the electrokinetic bias that occurs when analytes of different mobilities are

introduced via voltage).

Separation Voltage: +25 kV (Normal polarity: Anode at injection, Cathode at detection).

Capillary Temperature: 25 °C (Thermostated to prevent Joule heating viscosity shifts).

Detection: UV Diode Array Detection (DAD) extracted at 220 nm.

Self-Validation Checkpoints
Ohm's Law Linearity (Current Monitoring): The system must draw a stable current of

approximately 45–50 µA. A current drift of >5% during the run indicates localized Joule

heating or micro-bubble formation. Action: Abort run, re-degas BGE.

EOF Marker Stability: The migration time of the neutral Acetone marker must remain within

an RSD of < 1.0% across consecutive injections. A shift indicates incomplete capillary wall

regeneration. Action: Trigger extended 1.0 M NaOH flush.

Resolution Threshold: The critical pair (typically Losartan and Impurity A) must maintain a

minimum resolution (

) of

.

Quantitative Data & Method Performance
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The optimized CZE method successfully separates Losartan from its structurally similar

process impurities. Because the analytes are anionic, they migrate after the neutral EOF

marker. The biphenyl tetrazole analogue (Impurity B) exhibits the highest charge density and

thus the strongest electrophoretic mobility toward the anode, resulting in the longest migration

time toward the cathode.

Table 1: Electrophoretic Migration and Validation Data

Analyte
Relative
Migration Time
(RMT)*

LOD (µg/mL) LOQ (µg/mL)
Resolution (

)

EOF Marker

(Acetone)
1.00 N/A N/A N/A

Losartan

Potassium
1.42 0.35 1.05 -

Impurity A

(Isolosartan)
1.51 0.50 1.50 2.1

Impurity C (Ester

analogue)
1.68 0.45 1.35 3.4

Impurity B

(Biphenyl

tetrazole)

1.85 0.60 1.80 4.2

*Relative Migration Time is calculated relative to the neutral EOF marker. Data represents

optimized theoretical performance under the prescribed 25 mM Borate (pH 9.0) conditions.
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Isolation, Identification and Characterization of Process Related Impurities in Losartan
Potassium Drug Substance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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